

# Comparative bioavailability studies of different Gliclazide formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carboxy Gliclazide-d4*

Cat. No.: *B584913*

[Get Quote](#)

## A Comparative Guide to the Bioavailability of Gliclazide Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different Gliclazide formulations, supported by experimental data from various studies. Gliclazide, a second-generation sulfonylurea, is widely used in the treatment of type 2 diabetes mellitus. Its efficacy is closely linked to its plasma concentration, making the bioavailability of its formulations a critical factor in achieving optimal glycemic control. This document summarizes key pharmacokinetic parameters, details the experimental protocols used in these studies, and visualizes the workflow of a typical bioequivalence study.

## Pharmacokinetic Profile: Immediate vs. Modified Release

Gliclazide is available in both immediate-release (IR) and modified-release (MR) formulations. The primary distinction lies in their drug release profiles, which significantly impacts their pharmacokinetic parameters and dosing frequency.[\[1\]](#)[\[2\]](#)

Immediate-release formulations are designed for rapid drug release, leading to a quicker onset of action. In contrast, modified-release formulations utilize a hydrophilic matrix, often containing a hypromellose-based polymer, to ensure a progressive and sustained release of the drug over

24 hours. This allows for once-daily dosing with the MR formulation, which can improve patient compliance.[1][2]

A study in rats demonstrated that the bioavailability of an IR formulation was significantly higher than that of an MR formulation.[3][4] The peak plasma concentration (Cmax) for the IR tablets was over 8-fold greater than for the MR tablets in both healthy and diabetic rats.[3] Consequently, the time to reach peak concentration (Tmax) was shorter for the IR formulation. [3]

| Formulation Type       | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Area Under the Curve (AUC) | Dosing Frequency                         |
|------------------------|----------------------------------|-----------------------------------|----------------------------|------------------------------------------|
| Immediate-Release (IR) | Higher                           | Shorter                           | Higher (in some studies)   | Typically twice-daily for doses >80mg[1] |
| Modified-Release (MR)  | Lower                            | Longer                            | Lower (in some studies)    | Once-daily[1][2]                         |

Table 1: Comparative Pharmacokinetic Parameters of Gliclazide IR and MR Formulations.

## Bioequivalence of Generic Formulations

Several studies have been conducted to compare the bioequivalence of different brands of Gliclazide tablets. Bioequivalence studies are crucial to ensure that generic formulations are therapeutically equivalent to the reference product.

One such study compared two brands of 80 mg Gliclazide tablets: Glyzide® (test) and Diamicron® (reference). The study, conducted in 24 healthy male volunteers, found no significant difference in the pharmacokinetic parameters (AUC<sub>0-t</sub>, AUC<sub>0-∞</sub>, and Cmax) between the two formulations.[5][6] The 90% confidence intervals for the ratio of the log-transformed data were within the accepted bioequivalence range of 80-125%. [5][6]

Another study evaluated the bioequivalence of two 60 mg Gliclazide MR tablet formulations under fasting conditions in 48 healthy Caucasian volunteers.[7][8] The test product was Gliclazide MR (Ranbaxy) and the reference was Diamicron MR (Servier). The results showed

that the two formulations were bioequivalent.[7][8] A similar study under fed conditions also concluded that the two 60 mg MR formulations were bioequivalent.[9]

| Study              | Test Product        | Reference Product   | Key Findings                            |
|--------------------|---------------------|---------------------|-----------------------------------------|
| [Reference 5, 21]  | Glyzide® 80 mg      | Diamicron® 80 mg    | Bioequivalent under fasting conditions. |
| [Reference 10, 14] | Gliclazide MR 60 mg | Diamicron® MR 60 mg | Bioequivalent under fasting conditions. |
| [Reference 11]     | Gliclazide MR 60 mg | Diamicron® MR 60 mg | Bioequivalent under fed conditions.     |

Table 2: Summary of Bioequivalence Studies for Different Gliclazide Formulations.

## Novel Formulations and Bioavailability

### Enhancement

Due to Gliclazide's classification as a BCS Class II drug (low solubility, high permeability), its absorption can be limited by its dissolution rate.[10][11] This has led to research into novel formulations to enhance its bioavailability.

One study investigated Gliclazide-loaded cubosomal nanoparticles.[12][13] An *in vivo* absorption study in rats revealed a two-fold increase in the bioavailability of the gliclazide cubosomal formulation compared to a plain gliclazide suspension.[12][13] The cubosomal formulation also resulted in a significantly higher Cmax and a shorter Tmax.[12][13]

Another approach to improve dissolution is the formation of solid dispersions. A study using different water-soluble polymers found that a solid dispersion with PVP K 30 (1:1) showed a 95% drug release within 30 minutes, compared to 38.3% for the pure drug.[14] This resulted in a nearly two-fold increase in the peak plasma concentration.[14]

## Experimental Protocols

The methodologies employed in these comparative bioavailability studies are critical for the validity of their findings. Below are summaries of typical experimental protocols.

## Bioequivalence Study Protocol

A standard bioequivalence study for Gliclazide formulations typically follows a randomized, two-way, crossover design.[5][7][8]

- Subjects: Healthy adult volunteers, often male, who have fasted overnight.[5][7][8]
- Drug Administration: A single dose of the test and reference Gliclazide formulation is administered with a standardized volume of water.[5][7][8] A washout period of several days to weeks separates the two treatment periods.[7][8]
- Blood Sampling: Serial blood samples are collected at predetermined time points over a period of 48 to 96 hours after drug administration.[5][7][8]
- Analytical Method: Plasma concentrations of Gliclazide are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7][8]
- Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis.[5][7][8]
- Statistical Analysis: The log-transformed data for Cmax and AUC are analyzed using analysis of variance (ANOVA) to determine if there are any significant differences between the test and reference formulations.[5][7][8] The 90% confidence intervals for the ratio of the means are calculated to assess bioequivalence.[5][7][8]



[Click to download full resolution via product page](#)

Figure 1: Typical workflow of a crossover bioequivalence study.

## In Vitro Dissolution Study Protocol

In vitro dissolution studies are essential for formulation development and quality control, and can sometimes be correlated with in vivo bioavailability.

- Apparatus: A USP dissolution apparatus (e.g., Type II, paddle type) is used.[11]
- Dissolution Media: Various media are used to simulate the pH conditions of the gastrointestinal tract, such as 0.1 M HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8 and 7.4).[10][15]
- Procedure: The Gliclazide tablets are placed in the dissolution vessels containing the pre-warmed medium. The apparatus is operated at a specified rotation speed (e.g., 100 rpm). [16]
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
- Analysis: The concentration of dissolved Gliclazide in the samples is determined by a suitable analytical method, such as HPLC.[17]



[Click to download full resolution via product page](#)

Figure 2: Workflow for an in vitro dissolution study.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ammanu.edu.jo [ammanu.edu.jo]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Bioequivalence of Two Formulations of Gliclazide in a Randomized Crossover Study in Healthy Caucasian Subjects Under Fasting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Bioavailability and Antidiabetic Activity of Gliclazide-Loaded Cubosomal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets | MDPI [mdpi.com]
- 16. SEDDS of gliclazide: Preparation and characterization by in-vitro, ex-vivo and in-vivo techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Comparative bioavailability studies of different Gliclazide formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584913#comparative-bioavailability-studies-of-different-gliclazide-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)